molecular formula C13H28 B101721 3-Methyldodecane CAS No. 17312-57-1

3-Methyldodecane

Cat. No. B101721
CAS RN: 17312-57-1
M. Wt: 184.36 g/mol
InChI Key: GRJUENNHVNYCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyldodecane is a hydrocarbon compound that belongs to the alkane family. It is a colorless liquid with a boiling point of 216°C and a molecular weight of 170.33 g/mol. This compound is widely used in scientific research, especially in the field of biochemistry and physiology.

Scientific Research Applications

1. Photoionization Studies

3-Methyldodecane has been studied in the field of photochemistry, particularly in the context of photoionization behavior. Research focusing on methyl iodide (CH3I) and its aggregates, which are relevant to the understanding of 3-Methyldodecane, has shown that ionization processes vary depending on the wavelength and intensity of the ionization source. This has implications for understanding molecular behavior under different light sources, such as lasers and synchrotron radiation (Das, Sharma, & Vatsa, 2017).

2. Chemical Synthesis

In chemical synthesis, 3-Methyldodecane-related compounds have been synthesized and studied for various applications. For example, the reduction of alkenes with lithium and ethanol in ammonia has been shown to yield 3-nonyltetrahydrofuran, along with 3-methyldodecan-1-ol (Massy-Westropp & Warren, 1985). Additionally, experiments in undergraduate organic chemistry classes have demonstrated the synthesis of related compounds like 3-(methoxycarbonyl)coumarin using ionic liquids, highlighting the compound's relevance in educational and research contexts (Verdía, Santamarta, & Tojo, 2017).

3. Biomedical Research

3-Methyldodecane and similar compounds have applications in biomedical research, particularly in the study of autophagy. For example, 3-Methyladenine, a compound related to 3-Methyldodecane, has been used as an autophagy inhibitor in cancer treatment research. It was found to enhance the therapeutic effects of anticancer drugs when co-administered with nanoparticles (Zhang et al., 2014). Similarly, research has shown that 3-Methyladenine can induce cell death and interacts with chemotherapeutic drugs independently of autophagy (Sheng et al., 2013).

properties

CAS RN

17312-57-1

Product Name

3-Methyldodecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

3-methyldodecane

InChI

InChI=1S/C13H28/c1-4-6-7-8-9-10-11-12-13(3)5-2/h13H,4-12H2,1-3H3

InChI Key

GRJUENNHVNYCHD-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C)CC

Canonical SMILES

CCCCCCCCCC(C)CC

synonyms

DODECANE,3-METHYL-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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